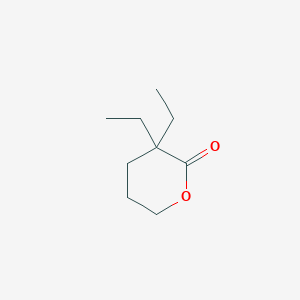

3,3-Diethyloxan-2-one

Description

3,3-Diethyloxan-2-one is a cyclic ester (lactone) belonging to the oxane family, characterized by a six-membered oxygen-containing ring (oxane) with two ethyl substituents at the 3-position. Lactones like this are critical in organic synthesis, fragrances, and pharmaceutical intermediates due to their reactivity and stability .

Properties

CAS No. |

50994-91-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,3-diethyloxan-2-one |

InChI |

InChI=1S/C9H16O2/c1-3-9(4-2)6-5-7-11-8(9)10/h3-7H2,1-2H3 |

InChI Key |

MIZXKJUFFNDUJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCOC1=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethyloxan-2-one can be synthesized through several methods. One common approach involves the reaction of homoallylic carbonic acid esters with a catalytic system comprising a pyrylium dye and a diselane under visible light and ambient air conditions . This method leverages the activation of the carbon-carbon double bond in the ester, facilitating intramolecular cyclization to form the cyclic carbonate.

Industrial Production Methods

In industrial settings, the production of 3,3-Diethyloxan-2-one may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyloxan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3,3-Diethyloxan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: In industrial applications, 3,3-Diethyloxan-2-one is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 3,3-diethyloxan-2-one:

3,3-Dimethyloxan-2-one (CAS 4830-05-1): Substituents: Methyl groups at the 3-position. Key differences: Smaller alkyl groups reduce steric hindrance and lipophilicity compared to diethyl derivatives.

2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6): Substituents: Ethyl and methyl groups on a five-membered dioxolane ring. Used in industrial solvents and intermediates .

6-(3-Hexenyl)tetrahydro-2H-pyran-2-one (CAS 68959-28-4):

- Substituents: A hexenyl chain introduces unsaturation (Z-configuration).

- Key differences: The unsaturated side chain may confer unique stereochemical properties and biological activity, as seen in flavor and fragrance applications .

1,3-Oxazinan-2-one Analogues: Substituents: Nitrogen atom in the ring (oxazinanone vs. oxanone). Key differences: The presence of nitrogen enhances hydrogen-bonding capacity and biological activity, as demonstrated in antimicrobial and anticancer studies .

Physical and Chemical Properties

A comparative analysis of available data is summarized below:

Note: Data for 3,3-diethyloxan-2-one is inferred from structural trends; experimental values (e.g., melting point, solubility) are unavailable in the provided evidence.

Research Findings and Gaps

- Synthetic Methods: details hydrochloride salt synthesis of methylated amino esters, highlighting methodologies that could apply to 3,3-diethyloxan-2-one derivatives .

- Biological Activity: 1,3-Oxazinan-2-ones exhibit antimicrobial properties, suggesting that alkyl-substituted oxanones might be less bioactive due to the absence of nitrogen .

- Safety Profiles : 3,3-Dimethyloxan-2-one lacks classified hazards, but diethyl variants may require additional toxicological evaluation .

Biological Activity

3,3-Diethyloxan-2-one is a cyclic organic compound belonging to the oxanone family, characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3,3-Diethyloxan-2-one, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,3-Diethyloxan-2-one is C₇H₁₄O₂. Its structure features a six-membered ring with a carbonyl group and two ethyl groups attached to the third carbon. This configuration influences its reactivity and interactions with biological systems.

The biological activity of 3,3-Diethyloxan-2-one is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Nucleophilic Reactions : The carbonyl group can act as an electrophile, enabling nucleophilic addition reactions with amino acids and other nucleophiles in biological systems.

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with proteins and nucleic acids, potentially affecting their structure and function.

Biological Activities

Research has identified several biological activities associated with 3,3-Diethyloxan-2-one:

- Antimicrobial Properties : Preliminary studies suggest that 3,3-Diethyloxan-2-one exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could lead to altered metabolic pathways in target organisms.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various oxanones, 3,3-Diethyloxan-2-one was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The study concluded that the compound's structure contributes to its efficacy as an antimicrobial agent .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of 3,3-Diethyloxan-2-one with glutathione S-transferase (GST), an enzyme involved in detoxification processes. Using enzyme assays, it was found that the compound inhibited GST activity with an IC50 value of approximately 50 µM. This suggests potential applications in pharmacological contexts where modulation of GST activity is beneficial .

Data Tables

| Biological Activity | Tested Organism/Enzyme | Effect Observed | Concentration Range |

|---|---|---|---|

| Antimicrobial | E. coli | Significant growth inhibition | >100 µg/mL |

| Antimicrobial | S. aureus | Significant growth inhibition | >100 µg/mL |

| Enzyme Inhibition | Glutathione S-transferase | Inhibition of enzyme activity | IC50 ~50 µM |

Research Findings

Recent studies highlight the need for further investigation into the pharmacological applications of 3,3-Diethyloxan-2-one. Its structural characteristics suggest it may serve as a lead compound for developing new antimicrobial agents or enzyme inhibitors.

- Potential Therapeutic Applications : Given its antimicrobial properties and enzyme inhibition capabilities, there is potential for developing therapeutic agents targeting specific infections or metabolic disorders.

- Safety and Efficacy Studies : Future research should focus on assessing the safety profile and efficacy in vivo to establish appropriate therapeutic dosages and delivery methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.